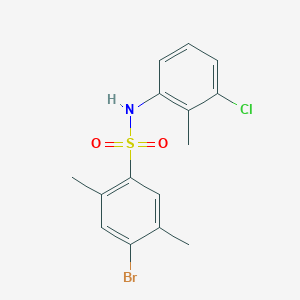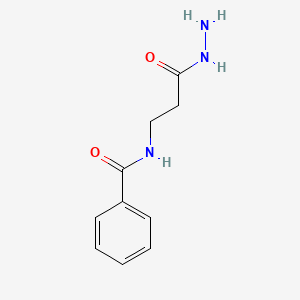
4-Bromo-N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as BAY 11-7085 and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-Bromo-N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide involves the inhibition of the activity of NF-κB. NF-κB is a transcription factor that plays a key role in the regulation of the immune response. It is activated in response to various stimuli such as cytokines, pathogens, and stress. Once activated, NF-κB translocates to the nucleus and activates the transcription of various genes involved in the immune response. 4-Bromo-N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
4-Bromo-N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. In addition, 4-Bromo-N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide has been shown to induce apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Bromo-N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide in lab experiments is its specificity towards NF-κB inhibition. This compound has been found to be more specific towards NF-κB inhibition as compared to other inhibitors such as aspirin and dexamethasone. However, one of the limitations of using this compound is its solubility in water. It is insoluble in water and requires the use of organic solvents such as dimethyl sulfoxide (DMSO) for its dissolution.
Zukünftige Richtungen
There are several future directions for the study of 4-Bromo-N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide. One of the future directions is the study of its potential use in the treatment of various diseases such as cancer, inflammatory bowel disease, and rheumatoid arthritis. Another future direction is the development of more water-soluble derivatives of this compound for its use in in vivo studies. In addition, the study of the molecular mechanisms involved in the inhibition of NF-κB by this compound can lead to the development of more specific and effective inhibitors of NF-κB.
Synthesemethoden
The synthesis method of 4-Bromo-N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 3-chloro-2-methyl aniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. After the reaction, the product is obtained by filtration and purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential use in scientific research. It has been found to have anti-inflammatory properties and has been used to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response. This compound has also been used to study the role of NF-κB in various diseases such as cancer, inflammatory bowel disease, and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-bromo-N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO2S/c1-9-8-15(10(2)7-12(9)16)21(19,20)18-14-6-4-5-13(17)11(14)3/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFUENKLDNBDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2987258.png)


![3-methoxy-1-methyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2987266.png)

![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2987271.png)



![3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2987275.png)
![6-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2987277.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2987279.png)
![4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2987281.png)